N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
Overview
Description
N-pentanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of L-valine, a branched-chain amino acid, and features a biphenyl group with a tetrazole ring, which contributes to its unique chemical properties.
Mechanism of Action
Mode of Action
Valsartan selectively acts on the AT1 receptor subtype, blocking the binding of angiotensin II to the AT1 receptor . This selective antagonism of the AT1 receptor is about 20,000 times greater than that of the AT2 receptor . By inhibiting the action of angiotensin II, Valsartan prevents vasoconstriction and the release of aldosterone .
Biochemical Pathways
The primary biochemical pathway affected by Valsartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Valsartan inhibits the effects of angiotensin II, leading to vasodilation, decreased secretion of vasopressin, reduced production and secretion of aldosterone, and reduction in sodium and water reabsorption .
Pharmacokinetics
The pharmacokinetic properties of Valsartan include its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for Valsartan were not found in the search results, it is generally known that Valsartan is well absorbed after oral administration and undergoes minimal metabolism. It is mainly excreted in the bile. The bioavailability of Valsartan is influenced by factors such as its lipophilicity , which could account for its higher membrane permeability .
Result of Action
The molecular and cellular effects of Valsartan’s action result in lowered blood pressure and reduced proteinuria . It is particularly effective in treating hypertension caused by renal damage, significantly reducing proteinuria in hypertensive patients with diabetes or normal renal function . It also has a renoprotective effect, promoting the excretion of uric acid and sodium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine involves several steps:
Protection of L-valine: An L-valine
Biological Activity
N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine (CAS Number: 137863-17-3) is a compound that belongs to the class of n-acyl-alpha amino acids. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an angiotensin II receptor antagonist. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and structural variations that influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N5O3, with a molecular weight of approximately 449.55 g/mol. The compound features a biphenyl moiety substituted with a tetrazole ring, which is known for enhancing biological activity in various drug candidates.
Property | Value |
---|---|
Molecular Formula | C25H31N5O3 |
Molecular Weight | 449.55 g/mol |
CAS Number | 137863-17-3 |
Appearance | Powder |
Research indicates that this compound acts primarily as an angiotensin II receptor antagonist. The tetrazole moiety plays a crucial role in receptor binding and affinity. The compound's structure allows it to effectively inhibit the angiotensin II receptor (AT1), which is significant in the treatment of hypertension and related cardiovascular diseases.
Biological Activity and Efficacy
In vitro studies have demonstrated that this compound exhibits potent antagonistic activity against the AT1 receptor, with an IC50 value reported at approximately 0.06 µM. This level of potency suggests that it could be a viable candidate for further development in antihypertensive therapies.
Case Studies
- Study on Structural Variations : A study published in 2011 investigated various structural modifications on related compounds and their effects on AT1 receptor affinity. It was found that the presence of the valeric chain and specific substitutions at the amide group enhanced receptor interaction significantly, confirming the importance of structural integrity for biological activity .
- Comparative Analysis : In another research effort, this compound was compared to other compounds within its class regarding their efficacy as AT1 antagonists. The findings indicated that this compound ranked among the most effective due to its unique molecular configuration .
Properties
IUPAC Name |
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861343 | |
Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943333-68-4, 137862-53-4, 1331908-02-1 | |
Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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